molecular formula C12H13NO2 B15095760 6-methoxy-1,2-dimethyl-1H-quinolin-4-one

6-methoxy-1,2-dimethyl-1H-quinolin-4-one

Cat. No.: B15095760
M. Wt: 203.24 g/mol
InChI Key: ANRAVHOHLDQHDB-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dimethyl-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,2-dimethyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction mixture is heated to facilitate cyclization, leading to the formation of the quinoline core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1,2-dimethyl-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxy-1,2-dimethyl-1H-quinolin-4-one has found applications in various scientific fields:

Mechanism of Action

The mechanism of action of 6-methoxy-1,2-dimethyl-1H-quinolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-1,2-dimethyl-1H-quinolin-4-one is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-methoxy-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-8-6-12(14)10-7-9(15-3)4-5-11(10)13(8)2/h4-7H,1-3H3

InChI Key

ANRAVHOHLDQHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C=CC(=C2)OC

Origin of Product

United States

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